molecular formula C9H16N2O B10906455 (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol

(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B10906455
M. Wt: 168.24 g/mol
InChI Key: UQRQDPHOQBHQSU-UHFFFAOYSA-N
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Description

(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound features a tert-butyl group and a methyl group attached to the pyrazole ring, with a methanol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-tert-butyl-5-methyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the pyrazole ring, where electrophiles or nucleophiles replace hydrogen atoms. Reagents such as halogens or organometallic compounds are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, organometallic reagents, and other electrophiles or nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

    (1-methyl-1H-pyrazol-5-yl)methanol: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    (1-tert-butyl-1H-pyrazol-4-yl)methanol: Lacks the methyl group, which can affect its reactivity and applications.

    (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol, leading to variations in solubility and reactivity.

Uniqueness: (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(1-tert-butyl-5-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-7-8(6-12)5-10-11(7)9(2,3)4/h5,12H,6H2,1-4H3

InChI Key

UQRQDPHOQBHQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)CO

Origin of Product

United States

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